molecular formula C13H20O2 B14247301 Benzene, 1-methoxy-4-[(pentyloxy)methyl]- CAS No. 207795-39-9

Benzene, 1-methoxy-4-[(pentyloxy)methyl]-

Katalognummer: B14247301
CAS-Nummer: 207795-39-9
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: PDCDTGIMBVTREC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-methoxy-4-[(pentyloxy)methyl]- is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a methoxy group and a pentyloxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(pentyloxy)methyl]- typically involves the alkylation of a benzene derivative. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and advanced purification techniques are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-methoxy-4-[(pentyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and pentyloxy groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-methoxy-4-[(pentyloxy)methyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-methoxy-4-[(pentyloxy)methyl]- involves its interaction with specific molecular targets. The methoxy and pentyloxy groups play a crucial role in its reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-methoxy-4-methyl-:

    Benzene, 1-methoxy-4-(phenylmethyl)-: This compound has a phenylmethyl group instead of a pentyloxy group.

Uniqueness

Benzene, 1-methoxy-4-[(pentyloxy)methyl]- is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

207795-39-9

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

1-methoxy-4-(pentoxymethyl)benzene

InChI

InChI=1S/C13H20O2/c1-3-4-5-10-15-11-12-6-8-13(14-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3

InChI-Schlüssel

PDCDTGIMBVTREC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOCC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.